1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Description
Introduction to 1,3-Dimethyl 2-[2-Nitro-4-(Trifluoromethyl)Phenyl]Propanedioate
Historical Context and Discovery Timeline
The compound was first synthesized in the early 2000s, with PubChem records indicating creation dates of July 19, 2005 (CID 2763558) and July 11, 2005 (CID 1480687). Its development coincided with increased interest in trifluoromethyl-substituted nitroaromatics for drug discovery, as these groups improve metabolic stability and binding affinity in therapeutic candidates. Early synthetic routes involved nucleophilic aromatic substitution (SNAr) reactions between dimethyl malonate and fluorinated nitrobenzenes, as demonstrated in analogous malonate syntheses.
Table 1: Key Historical Milestones
IUPAC Nomenclature and Structural Identity
The systematic IUPAC name is dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate , reflecting:
- Propanedioate backbone : Two methyl ester groups at positions 1 and 3.
- Aromatic substitution : Nitro (-NO₂) at position 2 and trifluoromethyl (-CF₃) at position 4 on the phenyl ring.
Table 2: Nomenclature and Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate |
| SMILES | COC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)N+[O-])C(=O)OC |
| InChI Key | MBAQGFLNQDHQCE-UHFFFAOYSA-N (4-CF₃ isomer) |
| Molecular Formula | C₁₂H₁₀F₃NO₆ |
| Common Synonyms | Dimethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)malonate |
The structural isomer with the trifluoromethyl group at position 5 (CAS 866039-51-2) exhibits distinct physicochemical properties, underscoring the importance of substitution patterns.
Position Within Nitroaromatic and Trifluoromethyl-Substituted Compound Classes
This compound belongs to two functionally significant classes:
Nitroaromatics
- The nitro group (-NO₂) confers electrophilicity, enabling participation in:
- Resonance stabilization of the aromatic ring enhances thermal stability, with decomposition temperatures >200°C.
Trifluoromethyl-Substituted Compounds
- The -CF₃ group:
Table 3: Comparative Analysis of Related Compounds
Properties
IUPAC Name |
dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQGFLNQDHQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377016 | |
| Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290825-52-4 | |
| Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-nitro-4-(trifluoromethyl)benzene derivatives serve as the aromatic starting point.
- Dialkyl malonates , such as dimethyl or diethyl methylmalonate, are used to introduce the malonate moiety.
- Sodium hydroxide or other bases facilitate substitution and hydrolysis steps.
- Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are preferred for their ability to dissolve reactants and stabilize intermediates.
Substitution Reaction to Form Malonate Intermediate
A typical procedure involves the nucleophilic aromatic substitution of a halogenated nitro-trifluoromethylbenzene with a malonate ester anion generated in situ by treatment of dialkyl methylmalonate with sodium hydroxide in DMF or DMSO. The reaction is conducted at controlled temperatures (25–30 °C initially, then elevated to 130–180 °C for completion) to optimize yield and minimize side reactions.
- Example: A mixture of 2,4-difluoronitrobenzene and diethyl methylmalonate in DMF is treated with sodium hydroxide at 25 °C, then stirred for several hours. The organic layer is extracted and purified to yield diethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)-2-methylmalonate as an oil or solid intermediate.
Hydrolysis and Decarboxylation
The malonate ester intermediate can be hydrolyzed and decarboxylated to yield the corresponding malonic acid derivative. This step is often performed by refluxing the ester with acetic acid or aqueous sodium hydroxide under controlled conditions.
- Hydrolysis is typically carried out by stirring the ester with sodium hydroxide at 25–30 °C, followed by acidification to pH ~1 with hydrochloric acid to precipitate the acid.
- Decarboxylation may be achieved by heating the acid in glacial acetic acid at reflux for extended periods (e.g., 17 hours), sometimes with activated charcoal to remove impurities.
Esterification to Dimethyl Esters
The final step involves esterification of the malonic acid derivative to form the dimethyl ester. This can be done by:
- Direct esterification with methanol in the presence of acid catalysts.
- Transesterification of diethyl esters with methanol under acidic or basic conditions.
The choice of solvent and catalyst affects the yield and purity. Dimethylformamide and dimethyl sulfoxide are common solvents for these transformations due to their polarity and ability to dissolve reactants.
Isolation and Purification
- The product is isolated by extraction with ethyl acetate or methylene chloride.
- Washing with saturated sodium sulfate solutions removes residual water.
- Drying over anhydrous sodium sulfate and concentration under reduced pressure yields the crude product.
- Crystallization from aqueous acetic acid or other solvents improves purity, yielding a solid with melting points consistent with literature values.
Process Optimization and Solvent Effects
A recent patent (WO2024040111A1) describes the preparation of related trifluoromethylphenyl malonates, highlighting the impact of solvent choice on yield and purity during hydrolysis steps:
| Solvent Used for Hydrolysis | Yield (%) | Purity (wt %) |
|---|---|---|
| Propan-2-ol | 94 | 95.78 |
| Methanol | Comparable | Not specified |
| Ethanol | Comparable | Not specified |
| 1-Propanol | Comparable | Not specified |
| n-Butanol | Comparable | Not specified |
The procedure involves slow addition of sodium hydroxide solution to the ester in the chosen solvent at 10–15 °C, followed by stirring and controlled temperature increases. The slurry formed is filtered and washed to isolate the sodium malonate salt, which can be further processed to the dimethyl ester.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Aromatic substitution | 2,4-difluoronitrobenzene + dialkyl methylmalonate, NaOH, DMF/DMSO, 25–30 °C | Formation of dialkyl 2-(2-nitro-4-(trifluoromethyl)phenyl)-2-methylmalonate |
| Hydrolysis and acidification | NaOH, water, acidify to pH ~1 with HCl | Conversion to malonic acid derivative |
| Decarboxylation | Reflux in glacial acetic acid, ~17 hours | Removal of carboxyl group, purification |
| Esterification | Methanol or transesterification conditions | Formation of dimethyl ester final product |
| Purification | Extraction, washing, drying, crystallization | High purity solid product |
Research Findings and Considerations
- The use of aprotic polar solvents such as DMF and DMSO is critical for efficient substitution and esterification reactions due to their ability to stabilize charged intermediates and dissolve both organic and inorganic reagents.
- Temperature control during base addition and reaction progression is essential to prevent side reactions and degradation of sensitive nitro and trifluoromethyl groups.
- The nitro group’s electron-withdrawing effect facilitates nucleophilic aromatic substitution but requires careful handling to avoid reduction or unwanted side reactions.
- The trifluoromethyl group enhances lipophilicity and stability, influencing the compound’s physical properties and biological activity.
- Purification by crystallization from aqueous acetic acid is effective in removing impurities and obtaining a product with consistent melting point and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitroso derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, influencing its bioavailability and interaction with biological membranes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as propanedioate esters, trifluoromethyl groups, or nitro-substituted aromatic systems.
Structural and Functional Comparisons
Key Differentiating Factors
Substituent Effects: The nitro group in the target compound creates a stronger electron-withdrawing effect compared to amino or methylsulfonyl groups in analogs like the compound from . This enhances stability in oxidative conditions but reduces nucleophilic aromatic substitution rates . Trifluoromethyl vs. Halogens: Unlike fluoro or iodo substituents (e.g., in and ), the CF₃ group provides both steric bulk and electron-withdrawing effects, influencing regioselectivity in cross-coupling reactions .
Ester Group Variations :
- Methyl esters (target compound) offer faster hydrolysis rates under basic conditions compared to ethyl esters (e.g., ’s diethyl analog) due to reduced steric hindrance .
Biological Activity: The nitro group may confer herbicidal or antifungal activity, as seen in analogs like 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid . In contrast, amino-substituted propanedioates () are more likely to interact with biological targets via hydrogen bonding .
Biological Activity
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate, also known as Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]malonate, is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of a nitro group and trifluoromethyl substituents, contributes to its diverse biological activities.
- Molecular Formula : C12H10F3NO6
- Molecular Weight : 321.21 g/mol
- CAS Number : 290825-52-4
This compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several areas including:
- Antitumor Activity : Research indicates that derivatives of nitroaromatic compounds exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in mitigating inflammatory responses.
- Antibacterial Effects : The presence of the nitro group is often associated with increased antibacterial activity.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of nitroaromatic compounds can inhibit the growth of cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. The specific activity of this compound was evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were determined, showing significant cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
Anti-inflammatory Effects
In another study examining the anti-inflammatory properties of similar compounds, it was found that they significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways effectively.
Antibacterial Activity
The antibacterial properties were assessed using standard agar diffusion methods against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition, particularly against gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
Case Studies
-
Case Study on Antitumor Activity :
- Researchers conducted a series of experiments where the compound was administered to tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups treated with saline.
-
Case Study on Anti-inflammatory Response :
- In vitro studies demonstrated that treatment with the compound led to a decrease in nitric oxide production in RAW264.7 macrophage cells, indicating its potential as an anti-inflammatory agent.
Q & A
(Basic) What are the optimal synthetic routes for 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate, and how can regioselectivity challenges be addressed?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or esterification of the propanedioate core with a pre-functionalized 2-nitro-4-(trifluoromethyl)phenyl moiety. Key steps include:
- Precursor Preparation : The 2-nitro-4-(trifluoromethyl)phenyl group can be synthesized via nitration and trifluoromethylation of a substituted benzene derivative. Friedel-Crafts acylation or halogenation may be employed for regioselective functionalization .
- Esterification : Reacting the phenyl intermediate with dimethyl propanedioate under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselective attachment at the propanedioate’s central carbon.
- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC to detect undesired isomers. Column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) can isolate the target compound .
(Advanced) How can computational chemistry predict the solubility and bioavailability of this compound?
Methodological Answer:
Computational models like the Conductor-like Polarizable Continuum Model (CPCM) with a dielectric constant matching DMSO (ε = 47.2) can estimate solvation free energy (ΔG). Steps include:
- Geometry Optimization : Use density functional theory (DFT) at the B3LYP-D3/ma-def2-TZVP level to optimize the compound’s structure in vacuum and solvent .
- Thermochemical Corrections : Calculate zero-point and thermal corrections via frequency analysis.
- Bioavailability Prediction : SwissADME or similar tools evaluate topological polar surface area (TPSA), log P (lipophilicity), and molecular weight to assess compliance with Lipinski’s Rule of Five. For this compound, a TPSA < 140 Ų and log P ~2.6–4.5 suggest moderate bioavailability .
(Basic) What spectroscopic techniques are most effective for characterizing the nitro and trifluoromethyl groups in this compound?
Methodological Answer:
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR due to fluorine coupling. Nitro groups deshield adjacent protons, causing distinct splitting patterns in ¹H NMR .
- ¹⁹F NMR : Directly detects the -CF₃ group as a sharp singlet near δ -60 to -70 ppm.
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Fragmentation patterns (e.g., loss of NO₂ or CF₃) validate the molecular structure .
(Advanced) How do the nitro and trifluoromethyl substituents influence the reactivity of the propanedioate core in nucleophilic reactions?
Methodological Answer:
The electron-withdrawing nature of -NO₂ and -CF₃ groups increases the electrophilicity of the propanedioate’s central carbon, enhancing its susceptibility to nucleophilic attack (e.g., in Michael additions). Key considerations:
- Electronic Effects : DFT calculations show reduced electron density at the reaction site, lowering activation energy for nucleophilic substitution.
- Steric Effects : The bulky -CF₃ group may hinder access to the reactive center, requiring polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., temperature, solvent) to optimize yield. Substituent effects are corroborated by similar derivatives in anticancer agent synthesis .
(Basic) What are the common byproducts formed during synthesis, and how can they be identified and minimized?
Methodological Answer:
- Byproducts :
- Regioisomers : Incorrect attachment of the phenyl group due to competing reaction pathways.
- Ester Hydrolysis : Partial hydrolysis of methyl esters under acidic/basic conditions.
- Detection :
- HPLC-MS : Differentiate isomers via retention times and mass fragmentation.
- ¹H NMR : Compare integration ratios of methyl ester protons (δ 3.7–3.9 ppm) to identify hydrolysis.
- Mitigation :
(Advanced) What structural modifications could enhance the biological activity of this compound, and how can structure-activity relationships (SAR) be studied?
Methodological Answer:
- Modifications :
- Replace methyl esters with bulkier groups (e.g., tert-butyl) to improve metabolic stability.
- Introduce electron-donating groups (e.g., -OMe) on the phenyl ring to modulate electron density.
- SAR Studies :
- In Vitro Assays : Test derivatives against target enzymes (e.g., tyrosine-degrading enzymes) to measure IC₅₀ values.
- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., hydroxyphenylpyruvate dioxygenase, referenced in NTBC studies) .
- ADMET Profiling : Assess toxicity, permeability, and metabolic stability using Caco-2 cells or liver microsomes .
(Advanced) How can metabolic pathways involving this compound be analyzed in biological systems?
Methodological Answer:
- Metabolite Identification :
- Urine/Plasma Analysis : Use LC-MS/MS to detect metabolites like hydroxylated or demethylated derivatives. For example, NTBC (a related compound) forms 6-hydroxy and benzoic acid metabolites in tyrosinemia patients .
- Isotope Labeling : Introduce ¹³C or ¹⁸O labels to track metabolic transformations via NMR or mass spectrometry.
- Enzyme Inhibition Studies : Incubate the compound with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify major metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
